(R,R)-Duthaler-Hafner reagent
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Overview
Description
The compound appears to contain several components including Chlorotitanium(1+), cyclopenta-1,3-diene, and a complex organic structure [(4R,5R)-5-[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-diphenylmethanol. Chlorotitanium(1+) is a titanium compound with a positive charge. Cyclopenta-1,3-diene is a type of hydrocarbon with a five-membered ring and two double bonds . The organic structure seems to contain a dioxolane ring, which is a type of ether, and diphenylmethanol groups, which are aromatic compounds with a hydroxyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps and require advanced organic chemistry techniques. For instance, the synthesis of highly functionalized 1,3-dienes can be achieved by employing cyclopropenes as C4 units in the presence of a rhodium catalyst .Scientific Research Applications
Organometallic Complexes in Catalysis
Organometallic complexes, such as those involving titanium, are pivotal in catalysis, particularly in polymerization reactions. For instance, dimeric diphenyl cyclopentadienyl–phenoxyoxochlorotitanium(IV) complexes have been synthesized with high yields and characterized for their catalytic activities in ethene polymerization, producing polyethylenes with moderate molecular weights and melting temperatures (Zhang Yue-tao et al., 2005). This illustrates the potential role of similar organometallic complexes in industrial applications, particularly in the production of polymers.
Cyclopentadiene Derivatives in Organic Synthesis
Photoluminescent Properties
Cyclopentadiene derivates also exhibit interesting photoluminescent properties, which are tunable by modifying substituent groups. A study on aryl-substituted cyclopentadiene derivatives demonstrated solvent-dependent fluorescence emissions and aggregation-induced emission enhancement (AIEE) characteristics (Xiangdong Zhang et al., 2013). This highlights the potential of such compounds in optoelectronic devices, sensors, and bioimaging applications.
properties
CAS RN |
132068-98-5 |
---|---|
Molecular Formula |
C36H33ClO4Ti+ |
Molecular Weight |
613.0 g/mol |
IUPAC Name |
chlorotitanium(1+);cyclopenta-1,3-diene;[(4R,5R)-5-[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-diphenylmethanol |
InChI |
InChI=1S/C31H28O4.C5H5.ClH.Ti/c1-29(2)34-27(30(32,23-15-7-3-8-16-23)24-17-9-4-10-18-24)28(35-29)31(33,25-19-11-5-12-20-25)26-21-13-6-14-22-26;1-2-4-5-3-1;;/h3-22,27-28H,1-2H3;1-5H;1H;/q-2;;;+4/p-1/t27-,28-;;;/m1.../s1 |
InChI Key |
UJLNXJJUKGWDBZ-CRMRIEQBSA-M |
Isomeric SMILES |
CC1(O[C@H]([C@@H](O1)C(C2=CC=CC=C2)(C3=CC=CC=C3)[O-])C(C4=CC=CC=C4)(C5=CC=CC=C5)[O-])C.[CH]1[CH][CH][CH][CH]1.Cl[Ti+3] |
SMILES |
CC1(OC(C(O1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C(C4=CC=CC=C4)(C5=CC=CC=C5)O)C.[CH-]1C=CC=C1.Cl[Ti+] |
Canonical SMILES |
CC1(OC(C(O1)C(C2=CC=CC=C2)(C3=CC=CC=C3)[O-])C(C4=CC=CC=C4)(C5=CC=CC=C5)[O-])C.[CH]1[CH][CH][CH][CH]1.Cl[Ti+3] |
Pictograms |
Corrosive |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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